REACTION_SMILES
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[C:18]([Cl:19])([Cl:20])([Cl:21])[Cl:22].[Cl:12][C:13]([F:14])=[C:16]([F:15])[F:17].[Cl:6][C:7](=[C:8]([Cl:9])[F:10])[F:11].[F:1][C:2]([Cl:3])([Cl:4])[Cl:5]>>[C:2]([Cl:3])([Cl:4])([Cl:5])[C:7]([Cl:6])([C:8]([Cl:9])([F:10])[F:15])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)=C(F)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(Cl)=C(F)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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FC(F)(Cl)C(F)(Cl)C(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |